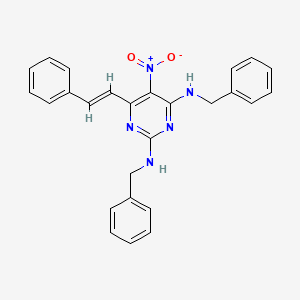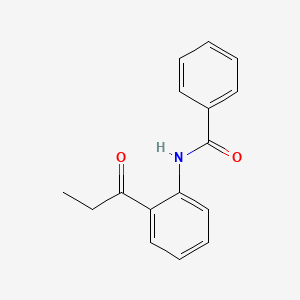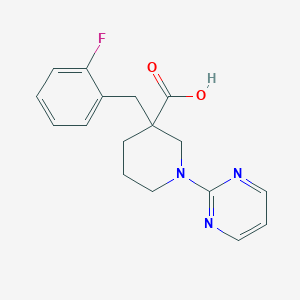![molecular formula C19H19N3O3 B5458888 N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Mécanisme D'action
The mechanism of action of N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves the inhibition of the cGAS enzyme. This enzyme is responsible for the production of cyclic GMP-AMP (cGAMP), which activates the STING pathway and triggers the innate immune response. Inhibition of cGAS prevents the production of cGAMP, thereby suppressing the innate immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide have been studied extensively. Inhibition of cGAS by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of infection or inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is its selectivity towards the cGAS enzyme. This compound does not inhibit other enzymes involved in the innate immune response, making it a valuable tool for studying the role of cGAS in various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One of the directions is to study the efficacy of this compound in animal models of autoimmune diseases, chronic inflammation, and cancer. Another direction is to develop more potent and selective inhibitors of cGAS that can be used in clinical settings. Additionally, the role of cGAS in other diseases, such as neurodegenerative diseases and viral infections, can be studied using this compound.
Méthodes De Synthèse
The synthesis of N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 1,2-dihydro-4-hydroxy-2-phenyl-3H-pyrazol-3-one, which is reacted with 2-chloromethylphenol in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-aminobenzamide in the presence of a coupling agent to form the final product, N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has potential applications in various fields of scientific research. One of the primary applications is in the field of immunology. As mentioned earlier, this compound is a selective inhibitor of the cGAS enzyme, which is involved in the innate immune response. Inhibition of this enzyme can help in the treatment of autoimmune diseases, chronic inflammation, and cancer.
Propriétés
IUPAC Name |
N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-12-18(14-7-3-1-4-8-14)20-19(24)17-11-15(21-22-17)13-25-16-9-5-2-6-10-16/h1-11,18,23H,12-13H2,(H,20,24)(H,21,22)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMFINPJCYNLH-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5458836.png)


![ethyl 2-acetyl-3-{4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}acrylate](/img/structure/B5458862.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5458865.png)


![3-allyl-5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5458898.png)
![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)